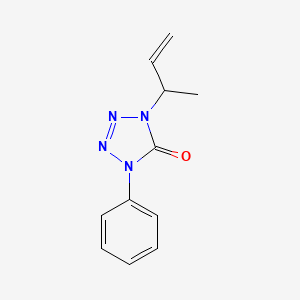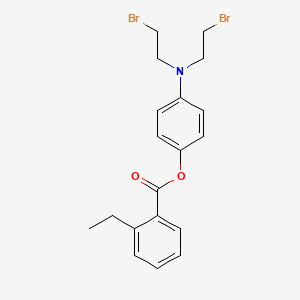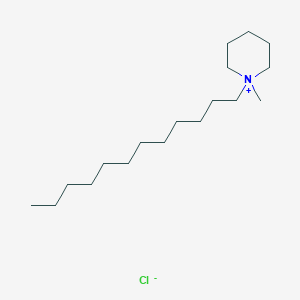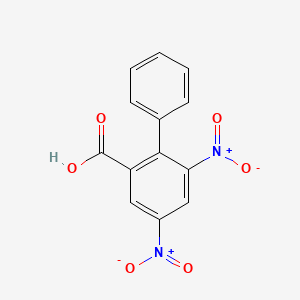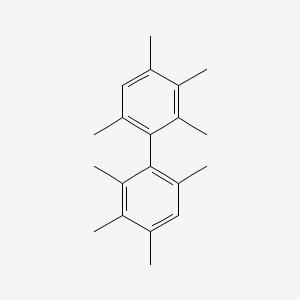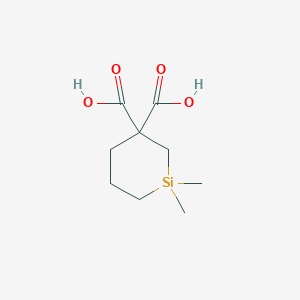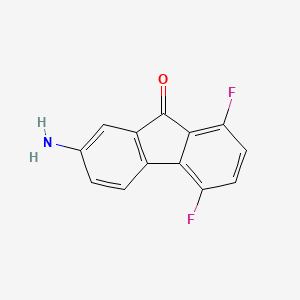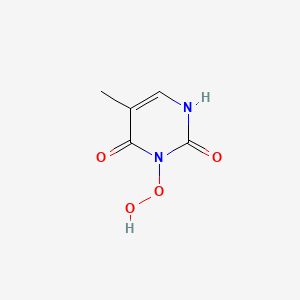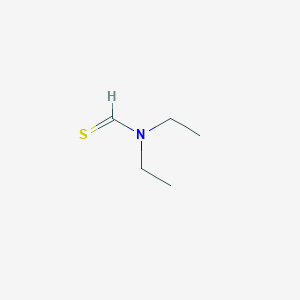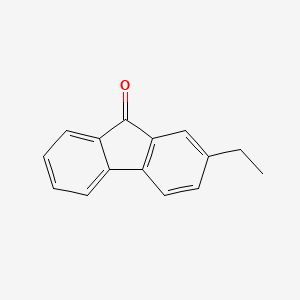
1-Butoxybut-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxybut-1-yne is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes a butoxy group attached to a butyne backbone. The presence of both an ether and an alkyne functional group makes it a versatile compound in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxybut-1-yne can be synthesized through various methods. One common approach involves the reaction of 1-butyne with butanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the butanol acts as a nucleophile, attacking the alkyne carbon and displacing a leaving group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of butyne and butanol under controlled conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon or Lindlar’s catalyst.
Substitution: The butoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon or Lindlar’s catalyst.
Substitution: Sodium hydride or other strong bases in solvents like tetrahydrofuran.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry or other bioorthogonal reactions.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of inhibitors or activators of specific enzymes.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-butoxybut-1-yne depends on the specific reaction or application. In general, the alkyne group can participate in various chemical transformations, such as cycloadditions or nucleophilic additions, due to its high reactivity. The butoxy group can act as a leaving group or participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzymes: In biological systems, this compound may interact with enzymes that catalyze alkyne or ether transformations.
Receptors: The compound may bind to specific receptors or proteins, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
1-Butyne: A simpler alkyne with the formula C4H6, lacking the butoxy group.
2-Butyne: An isomer of 1-butyne with the triple bond located between the second and third carbon atoms.
Butanol: An alcohol with the formula C4H10O, lacking the alkyne group.
Uniqueness: 1-Butoxybut-1-yne is unique due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wider range of chemical reactions compared to simpler alkynes or alcohols. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
14272-93-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-but-1-ynoxybutane |
InChI |
InChI=1S/C8H14O/c1-3-5-7-9-8-6-4-2/h3-5,7H2,1-2H3 |
Clave InChI |
AWNXYFIOCMWTRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


